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Compound of Interest

Compound Name: D-sorbose

Cat. No.: B7821124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of carbohydrates and their derivatives is a cornerstone of drug

discovery and development. D-sorbose, a ketohexose, and its derivatives are of increasing

interest due to their potential therapeutic applications. This guide provides a comparative

analysis of the structural confirmation of two representative D-sorbose derivatives, 1-deoxy-α-

D-sorbopyranose and 1,3,4,5-tetra-O-acetyl-α-D-sorbopyranose, utilizing Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and

comparative data are presented to aid researchers in their analytical workflows.

Comparative Analysis of D-Sorbose Derivatives
The structural features of D-sorbose derivatives can be unequivocally determined through the

synergistic application of NMR and MS. While NMR provides detailed information about the

carbon-hydrogen framework and stereochemistry, MS confirms the molecular weight and

provides fragmentation patterns useful for substructure identification.

1-Deoxy-α-D-sorbopyranose
The absence of the hydroxyl group at the C-1 position introduces significant changes in the

NMR spectra compared to native D-sorbose, providing a clear case for structural confirmation.

1,3,4,5-Tetra-O-acetyl-α-D-sorbopyranose
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Acetylation of the hydroxyl groups dramatically shifts the proton and carbon signals downfield

in the NMR spectra and increases the molecular weight, which is readily observed by MS.

Quantitative Data Summary
The following tables summarize the key NMR and MS data for the two D-sorbose derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shift Data (δ) in ppm

Position
1-Deoxy-α-D-sorbopyranose

(in D₂O)

1,3,4,5-Tetra-O-acetyl-α-D-

sorbopyranose (in CDCl₃ -

Predicted)

¹H NMR

H-1a ~1.70 (d) ~2.10 (s, 3H, Ac)

H-1e ~1.90 (dd) ~2.05 (s, 3H, Ac)

H-3 ~3.80 (d) ~5.30 (d)

H-4 ~3.65 (t) ~5.10 (t)

H-5 ~3.95 (m) ~5.50 (m)

H-6a ~3.70 (dd) ~4.20 (dd)

H-6b ~3.85 (dd) ~4.40 (dd)

¹³C NMR

C-1 ~25.0 ~170.0 (C=O), ~21.0 (CH₃)

C-2 ~98.0 ~96.0

C-3 ~70.0 ~68.0

C-4 ~72.0 ~70.0

C-5 ~68.0 ~66.0

C-6 ~65.0 ~63.0
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Note: Predicted data for the acetylated derivative is based on general acetylation effects on

carbohydrate NMR spectra.

Table 2: Mass Spectrometry Data

Derivative Ionization Mode
[M+H]⁺ or [M+Na]⁺

(m/z)

Key Fragment Ions

(m/z)

1-Deoxy-α-D-

sorbopyranose
ESI+ 165.0763 ([M+H]⁺)

147 (M+H-H₂O)⁺, 129

(M+H-2H₂O)⁺

1,3,4,5-Tetra-O-acetyl-

α-D-sorbopyranose
ESI+ 371.1189 ([M+Na]⁺)

311 (M+Na-CH₂CO)⁺,

251 (M+Na-

2CH₂CO)⁺, 191

(M+Na-3CH₂CO)⁺,

131 (M+Na-

4CH₂CO)⁺

Experimental Protocols
Detailed methodologies for the synthesis and characterization of the D-sorbose derivatives are

provided below.

Synthesis of 1-Deoxy-α-D-sorbopyranose
This synthesis involves the deoxygenation of a suitably protected D-sorbose derivative. A

common route starts from D-xylose to form a tribenzylated lactone, which is then reacted with a

methyl lithium to introduce the C-1 methyl group. Subsequent deprotection yields the target

compound.[1]

Materials:

2,3,5-tri-O-benzyl-D-xylonolactone

Methyllithium (in diethyl ether)

Palladium on carbon (10%)
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Hydrogen gas

Methanol

Ethyl acetate

Silica gel for column chromatography

Procedure:

Dissolve 2,3,5-tri-O-benzyl-D-xylonolactone in anhydrous diethyl ether under an inert

atmosphere.

Cool the solution to -78 °C and add methyllithium dropwise.

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature.

Quench the reaction with saturated aqueous ammonium chloride solution and extract with

ethyl acetate.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting crude product by silica gel column chromatography.

Dissolve the purified product in methanol and add 10% palladium on carbon.

Hydrogenate the mixture under a hydrogen atmosphere until debenzylation is complete

(monitored by TLC).

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield 1-deoxy-α-D-

sorbopyranose.

Synthesis of 1,3,4,5-Tetra-O-acetyl-α-D-sorbopyranose
This procedure involves the per-acetylation of D-sorbose using acetic anhydride and a

catalyst.

Materials:
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D-Sorbose

Acetic anhydride

Pyridine (or sodium acetate)

Dichloromethane

Saturated aqueous sodium bicarbonate

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Suspend D-sorbose in a mixture of acetic anhydride and pyridine at 0 °C.

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

Pour the reaction mixture into ice-water and extract with dichloromethane.

Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with water.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to obtain 1,3,4,5-tetra-O-

acetyl-α-D-sorbopyranose.

NMR Spectroscopy
Instrumentation:

NMR spectrometer (e.g., Bruker Avance 500 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:
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Dissolve 5-10 mg of the D-sorbose derivative in approximately 0.6 mL of a suitable

deuterated solvent (e.g., D₂O or CDCl₃).

Acquisition Parameters (Typical):

¹H NMR: Spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 s.

¹³C NMR: Spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2 s.

COSY: 256-512 increments in F1, 8-16 scans per increment.

HSQC: 256-512 increments in F1, 16-64 scans per increment. Optimized for ¹J(C,H) of ~145

Hz.

HMBC: 512-1024 increments in F1, 32-128 scans per increment. Optimized for long-range

couplings of 4-8 Hz.

Mass Spectrometry
Instrumentation:

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization

(ESI) source.

Sample Preparation:

Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol or

acetonitrile/water).

Acquisition Parameters (Typical):

Ionization Mode: Positive or negative ESI.

Mass Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Fragmentor Voltage: Varied to induce fragmentation for MS/MS experiments.
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Visualizing Experimental Workflows and Structural
Relationships
Graphviz diagrams are provided to illustrate the logical flow of the structural confirmation

process.
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Caption: General workflow for the synthesis and structural confirmation of D-sorbose
derivatives.
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Caption: Logical pathway for NMR-based structural elucidation of D-sorbose derivatives.

This guide demonstrates that a combination of one- and two-dimensional NMR techniques,

alongside high-resolution mass spectrometry, provides an unambiguous and robust

methodology for the structural confirmation of D-sorbose derivatives. The presented data and

protocols serve as a valuable resource for researchers in the field of carbohydrate chemistry

and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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